1-(2-Bromoethoxy)-4-(tert-butoxy)benzene
Overview
Description
1-(2-Bromoethoxy)-4-(tert-butoxy)benzene is an organic compound that belongs to the class of aromatic ethers. It features a benzene ring substituted with a bromoethoxy group and a tert-butoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(tert-butoxy)phenol and 2-bromoethanol.
Etherification Reaction: The 4-(tert-butoxy)phenol undergoes an etherification reaction with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction forms the desired this compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-4-(tert-butoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection: The tert-butoxy group can be removed under acidic conditions to yield the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
1-(2-Bromoethoxy)-4-(tert-butoxy)benzene has various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It may be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethoxy)-4-(tert-butoxy)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethoxy)-4-(tert-butoxy)benzene: Similar structure but with an iodine atom instead of bromine.
1-(2-Bromoethoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of tert-butoxy.
Uniqueness
1-(2-Bromoethoxy)-4-(tert-butoxy)benzene is unique due to the presence of both the bromoethoxy and tert-butoxy groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and other chemical research applications.
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-[(2-methylpropan-2-yl)oxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,3)15-11-6-4-10(5-7-11)14-9-8-13/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFWCIJYZEDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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